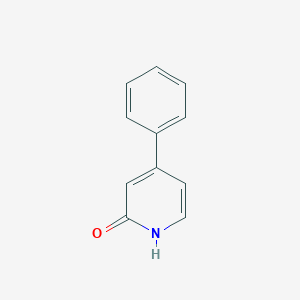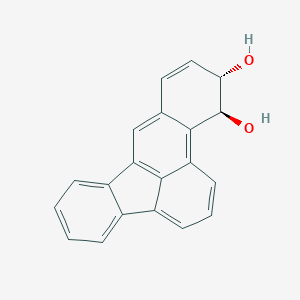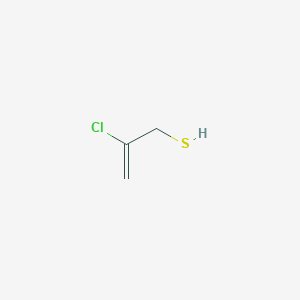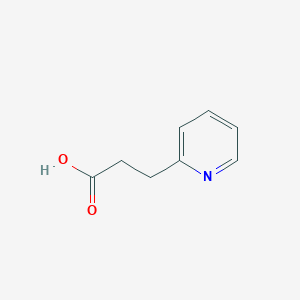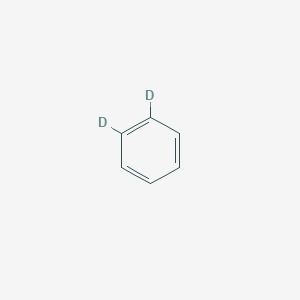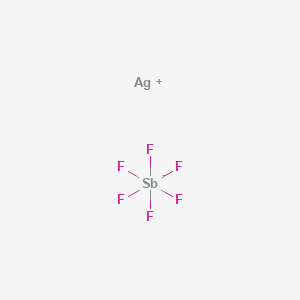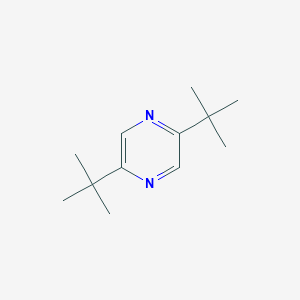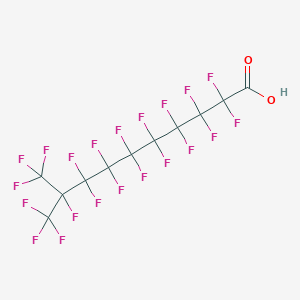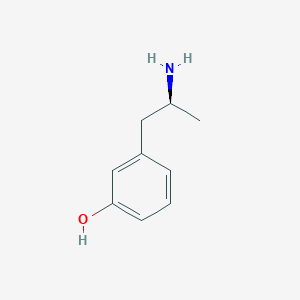
Gepefrine
概要
説明
- ゲペフリンは、プレシオノーム、ゲペフリン、ウィンターニンなどの商品名で販売されている、アンフェタミン系薬物です。
- その化学名は、(±)-3-(2-アミノプロピル)フェノールです。
- ゲペフリンは、主に降圧薬 または交感神経刺激薬 として使用されます。
- 一部のヨーロッパ諸国で入手可能です .
製造方法
- ゲペフリンの合成経路はあまり文献に記載されていませんが、前駆体化合物から合成することができます。
- 工業的な製造方法は、文献では詳しく説明されていません。
準備方法
- Synthetic routes for Gepefrine are not widely documented, but it can be synthesized from precursor compounds.
- Industrial production methods are not extensively described in the literature.
化学反応の分析
- ゲペフリンは、置換アンフェタミンに典型的な反応を起こすと考えられます。
- 一般的な反応には、酸化 、還元 、および置換 があります。
- これらの反応で使用される試薬と条件は明示的に指定されていません。
- これらの反応から生成される主な生成物は、十分に文書化されていません。
科学研究における用途
- ゲペフリンの用途は、さまざまな分野にわたっています。
化学: 特定の化学的用途に関する情報は限られています。
生物学: ゲペフリンの生物系への影響は、まだ十分に研究されていません。
医学: 血圧を上げる降圧薬として使用されます。
科学的研究の応用
- Gepefrine’s applications span various fields:
Chemistry: Limited information is available regarding its specific chemical applications.
Biology: this compound’s effects on biological systems are not extensively studied.
Medicine: It is used as an antihypotensive agent to raise blood pressure.
作用機序
- ゲペフリンは、交感神経刺激作用によってその効果を発揮します。
- おそらく、アドレナリン受容体 に作用し、ノルエピネフリンの放出を刺激し、血圧を上昇させます。
- 詳細な分子標的と経路は、まだ不明です。
類似化合物の比較
- ゲペフリンのユニークな点は、入手可能性が限られていることと、降圧薬としての特定の使用です。
- 類似の化合物には、メタラミノール やノルフェンフルラミン などの他の交感神経刺激薬があります。
類似化合物との比較
- Gepefrine’s uniqueness lies in its limited availability and specific use as an antihypotensive agent.
- Similar compounds include other sympathomimetic agents like metaraminol and norfenfluramine .
特性
IUPAC Name |
3-[(2S)-2-aminopropyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDGMHYYGNJEKQ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172191 | |
| Record name | Gepefrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18840-47-6 | |
| Record name | Gepefrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18840-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gepefrine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018840476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gepefrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13703 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gepefrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEPEFRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V51RRX51VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Gepefrine in treating orthostatic dysregulation?
A1: While the exact mechanism is not fully elucidated in the provided research [, ], this compound, the D-form of 3-hydroxyphenyl-2-aminopropan, appears to improve orthostatic dysregulation by sensitizing pressoreceptors []. This sensitization likely leads to an enhanced response to blood pressure drops upon standing, resulting in improved blood pressure regulation.
Q2: How does this compound compare to other sympathomimetics in treating orthostatic hypotension?
A2: A study comparing this compound to Etilefrine, Norfenefrine, and its L-isomer found that only this compound significantly improved the early orthostatic dysregulation of arterial pressure in patients with orthostatic hypotension []. This suggests a potentially unique mechanism of action for this compound compared to these other sympathomimetics.
Q3: Can this compound enantiomers be separated, and if so, what is a potential application?
A3: Yes, this compound enantiomers can be effectively separated using a chiral capillary monolithic column under pressurized capillary electrochromatography (pCEC) []. This method shows promise for routine analysis of chiral drugs, enabling researchers to study the specific properties and activities of each enantiomer.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


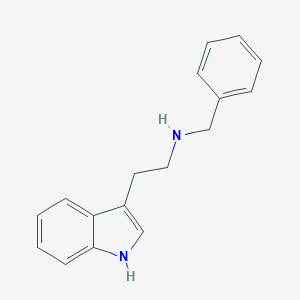
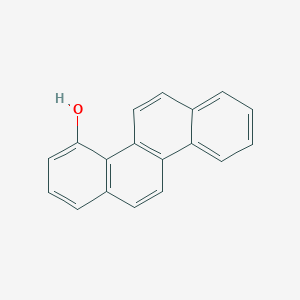
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)
